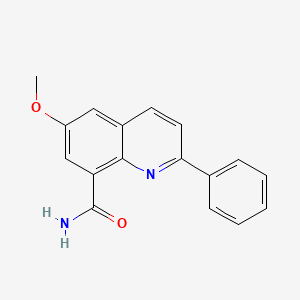
6-Methoxy-2-phenylquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-2-phenylquinoline-8-carboxamide is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by a quinoline core structure with a methoxy group at the 6th position, a phenyl group at the 2nd position, and a carboxamide group at the 8th position. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-2-phenylquinoline-8-carboxamide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts to form the quinoline core. The methoxy and phenyl groups are introduced through subsequent substitution reactions. The carboxamide group is then added via amidation reactions using appropriate amine and carboxylic acid derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2-phenylquinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products: The major products formed from these reactions include quinoline derivatives with altered functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
6-Methoxy-2-phenylquinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its role as a potential therapeutic agent in treating various diseases, including tuberculosis and cancer.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-phenylquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and proteins, such as protein kinases, which play a crucial role in cell signaling and proliferation. This inhibition can lead to the induction of apoptosis (programmed cell death) in cancer cells and the suppression of microbial growth .
Comparison with Similar Compounds
6-Methoxy-2-arylquinolines: These compounds share a similar quinoline core structure but differ in the substituents at the 2nd position.
Quinoline-2-carboxamides: These compounds have a carboxamide group at the 2nd position instead of the 8th position.
Phenylquinolines: These compounds have a phenyl group at different positions on the quinoline ring
Uniqueness: 6-Methoxy-2-phenylquinoline-8-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, phenyl, and carboxamide groups contributes to its potential as a versatile compound in various research and industrial applications .
Properties
CAS No. |
655222-69-8 |
|---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
6-methoxy-2-phenylquinoline-8-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-9-12-7-8-15(11-5-3-2-4-6-11)19-16(12)14(10-13)17(18)20/h2-10H,1H3,(H2,18,20) |
InChI Key |
GGGRGSSIEXKRFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=N2)C3=CC=CC=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


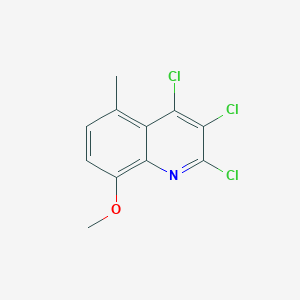
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)




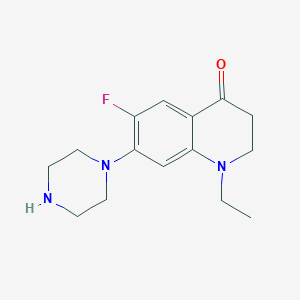
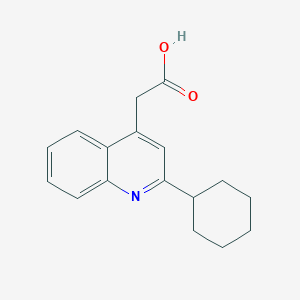
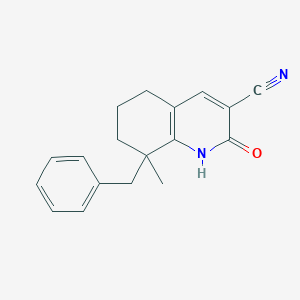
![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)


![5a-Methyl-2-phenyl-5,5a,7,8-tetrahydronaphtho[2,1-b]furan-6(4h)-one](/img/structure/B11848301.png)

